molecular formula C7H10N4O2 B14701484 N~4~,N~5~-Dimethyl-1H-pyrazole-4,5-dicarboxamide CAS No. 21272-58-2

N~4~,N~5~-Dimethyl-1H-pyrazole-4,5-dicarboxamide

Cat. No.: B14701484
CAS No.: 21272-58-2
M. Wt: 182.18 g/mol
InChI Key: HJDOFMWSFCGTRK-UHFFFAOYSA-N
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Description

N~4~,N~5~-Dimethyl-1H-pyrazole-4,5-dicarboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with two carboxamide groups at positions 4 and 5, and methyl groups at the nitrogen atoms N4 and N5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N~5~-Dimethyl-1H-pyrazole-4,5-dicarboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,3-diketones, followed by cyclization and subsequent functionalization to introduce the carboxamide groups. The reaction conditions often involve mild temperatures and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of N4,N~5~-Dimethyl-1H-pyrazole-4,5-dicarboxamide may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N~4~,N~5~-Dimethyl-1H-pyrazole-4,5-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, amines, and oxidized derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N~4~,N~5~-Dimethyl-1H-pyrazole-4,5-dicarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N4,N~5~-Dimethyl-1H-pyrazole-4,5-dicarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction, enzyme inhibition, and interaction with nucleic acids .

Comparison with Similar Compounds

Properties

CAS No.

21272-58-2

Molecular Formula

C7H10N4O2

Molecular Weight

182.18 g/mol

IUPAC Name

4-N,5-N-dimethyl-1H-pyrazole-4,5-dicarboxamide

InChI

InChI=1S/C7H10N4O2/c1-8-6(12)4-3-10-11-5(4)7(13)9-2/h3H,1-2H3,(H,8,12)(H,9,13)(H,10,11)

InChI Key

HJDOFMWSFCGTRK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(NN=C1)C(=O)NC

Origin of Product

United States

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